molecular formula C21H22O10 B12317073 Digicitrin

Digicitrin

Cat. No.: B12317073
M. Wt: 434.4 g/mol
InChI Key: GIEYELPGDHOPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Digicitrin is a flavonoid compound with the chemical formula C21H22O10 . It is known for its complex structure, which includes multiple methoxy and hydroxy groups. This compound is part of the larger class of flavonoids, which are known for their diverse biological activities and potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Digicitrin typically involves the use of various organic reactions to introduce the necessary functional groupsThe reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve the extraction of natural sources followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions that maximize yield and purity. Techniques such as column chromatography and recrystallization are commonly used in the purification steps .

Chemical Reactions Analysis

Types of Reactions

Digicitrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Digicitrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Digicitrin involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Digicitrin

This compound is unique due to its specific combination of methoxy and hydroxy groups, which contribute to its distinct chemical reactivity and biological activities. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-3,6,7,8-tetramethoxychromen-4-one

InChI

InChI=1S/C21H22O10/c1-25-11-8-9(7-10(22)16(11)26-2)15-18(27-3)13(23)12-14(24)19(28-4)21(30-6)20(29-5)17(12)31-15/h7-8,22,24H,1-6H3

InChI Key

GIEYELPGDHOPHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC

Origin of Product

United States

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